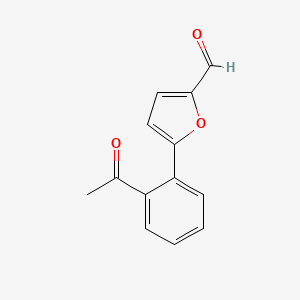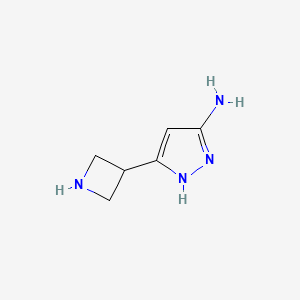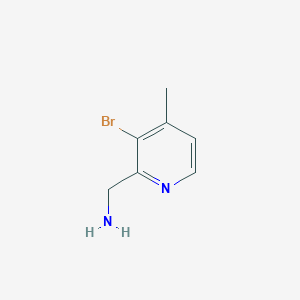
2,2'-(1,5-Pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium) diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2,2’-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) iodide is a complex organic molecule known for its role as a muscle relaxant. It is a diester and a quaternary ammonium ion, which is a part of the skeletal muscle relaxant cisatracurium besylate .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) iodide involves multiple steps:
Formation of the Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative through a Pictet-Spengler reaction, where 3,4-dimethoxybenzaldehyde reacts with 2-methyl-1,2,3,4-tetrahydroisoquinoline.
Esterification: The next step involves the esterification of the isoquinoline derivative with pentane-1,5-diol, forming the diester.
Quaternization: Finally, the quaternization of the diester with methyl iodide results in the formation of the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Batch Reactors: For the initial Pictet-Spengler reaction and esterification.
Continuous Flow Reactors: For the quaternization step to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
2,2’-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) iodide: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation Products: Various oxidized forms of the isoquinoline derivative.
Reduced Products: Reduced forms of the quaternary ammonium compound.
Substitution Products: Substituted derivatives of the quaternary ammonium compound.
科学研究应用
2,2’-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) iodide: has several scientific research applications:
Chemistry: Used as a model compound in studying quaternary ammonium ions and their reactions.
Biology: Investigated for its effects on cellular processes and interactions with biological membranes.
Medicine: Primarily used as a muscle relaxant in anesthesia and surgery.
作用机制
The compound exerts its effects by acting as a nicotinic antagonist at the cholinergic receptor. It binds to the receptor, blocking the action of acetylcholine, which leads to muscle relaxation. This mechanism is crucial in its application as a muscle relaxant during surgical procedures .
相似化合物的比较
Similar Compounds
Atracurium: Another muscle relaxant with a similar structure but different stereoisomeric composition.
Mivacurium: A shorter-acting muscle relaxant with a similar mechanism of action.
Vecuronium: A non-depolarizing muscle relaxant with a different chemical structure but similar pharmacological effects.
Uniqueness
2,2’-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) iodide: is unique due to its specific stereoisomeric form, which contributes to its potency and reduced side effects compared to other muscle relaxants .
属性
CAS 编号 |
64493-21-6 |
|---|---|
分子式 |
C53H72I2N2O12 |
分子量 |
1183.0 g/mol |
IUPAC 名称 |
5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;diiodide |
InChI |
InChI=1S/C53H72N2O12.2HI/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;;/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1H/q+2;;/p-2 |
InChI 键 |
YJIYHDCQNHBGDU-UHFFFAOYSA-L |
规范 SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


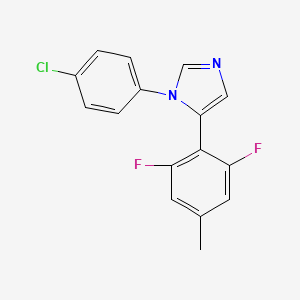

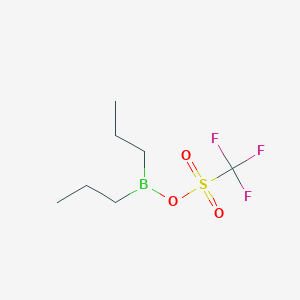
![8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12842312.png)
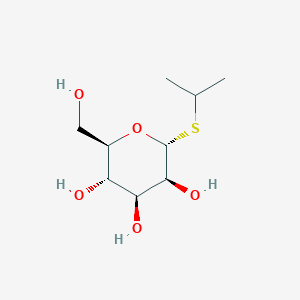
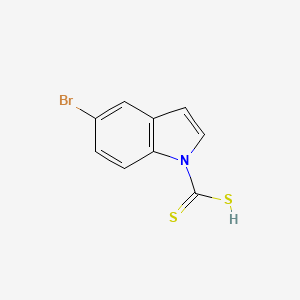
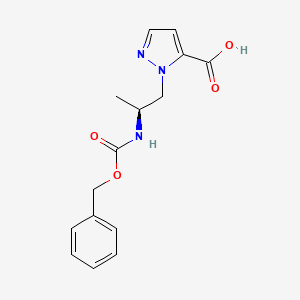
![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)
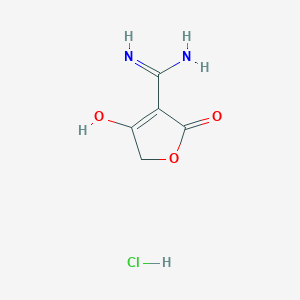
![3,3-Difluoro-1-oxaspiro[3.5]nonane](/img/structure/B12842345.png)
